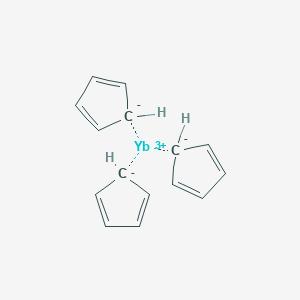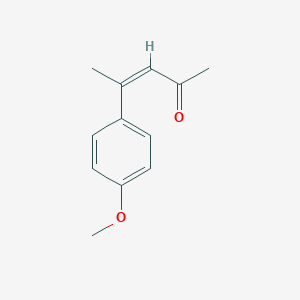
4-(Methoxyphenyl)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxyphenyl)pent-3-en-2-one, also known as MPPEN, is a chemical compound that belongs to the class of chalcones. It is a yellowish powder that is soluble in organic solvents. MPPEN has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
The mechanism of action of 4-(Methoxyphenyl)pent-3-en-2-one is not fully understood. However, it has been proposed that 4-(Methoxyphenyl)pent-3-en-2-one exerts its pharmacological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. 4-(Methoxyphenyl)pent-3-en-2-one has been found to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. 4-(Methoxyphenyl)pent-3-en-2-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
4-(Methoxyphenyl)pent-3-en-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation in animal models of oxidative stress. 4-(Methoxyphenyl)pent-3-en-2-one has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-(Methoxyphenyl)pent-3-en-2-one has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation.
Advantages and Limitations for Lab Experiments
4-(Methoxyphenyl)pent-3-en-2-one has several advantages for lab experiments. It is readily available and can be synthesized through a simple reaction. 4-(Methoxyphenyl)pent-3-en-2-one is stable under normal laboratory conditions and can be stored for long periods without degradation. However, 4-(Methoxyphenyl)pent-3-en-2-one has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. 4-(Methoxyphenyl)pent-3-en-2-one is also sensitive to light and air, which can lead to degradation over time.
Future Directions
4-(Methoxyphenyl)pent-3-en-2-one has several potential future directions for research. It can be used as a starting material for the synthesis of novel bioactive compounds with improved pharmacological activities. 4-(Methoxyphenyl)pent-3-en-2-one can also be modified to improve its solubility and stability, which can enhance its potential applications in various fields. Further studies are needed to fully understand the mechanism of action of 4-(Methoxyphenyl)pent-3-en-2-one and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 4-(Methoxyphenyl)pent-3-en-2-one is a chemical compound that has potential applications in various fields, including medicinal chemistry, agriculture, and material science. It can be synthesized through a simple reaction and has been found to exhibit various pharmacological activities. 4-(Methoxyphenyl)pent-3-en-2-one has several advantages for lab experiments but also has some limitations. Further studies are needed to fully understand the potential applications of 4-(Methoxyphenyl)pent-3-en-2-one and its mechanism of action.
Synthesis Methods
4-(Methoxyphenyl)pent-3-en-2-one can be synthesized through the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and pent-3-en-2-one. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in a solvent such as ethanol or water. The resulting product is purified through recrystallization or chromatography.
Scientific Research Applications
4-(Methoxyphenyl)pent-3-en-2-one has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. 4-(Methoxyphenyl)pent-3-en-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. 4-(Methoxyphenyl)pent-3-en-2-one has been used as a starting material for the synthesis of various bioactive compounds such as flavonoids, pyrazoles, and pyrimidines.
properties
CAS RN |
1322-26-5 |
|---|---|
Product Name |
4-(Methoxyphenyl)pent-3-en-2-one |
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(Z)-4-(4-methoxyphenyl)pent-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-9(8-10(2)13)11-4-6-12(14-3)7-5-11/h4-8H,1-3H3/b9-8- |
InChI Key |
HFUPMRKRTANEQU-HJWRWDBZSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/C1=CC=C(C=C1)OC |
SMILES |
CC(=CC(=O)C)C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(=CC(=O)C)C1=CC=C(C=C1)OC |
Other CAS RN |
1322-26-5 |
synonyms |
4-(methoxyphenyl)pent-3-en-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



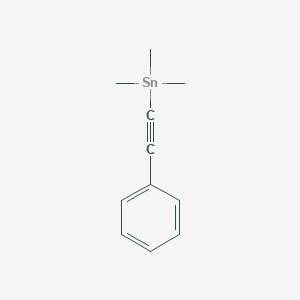
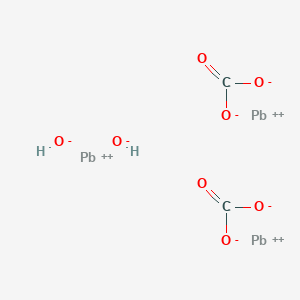

![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)


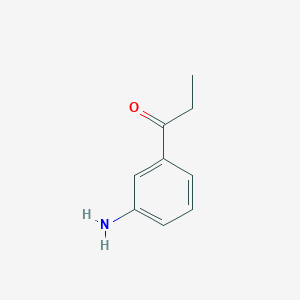
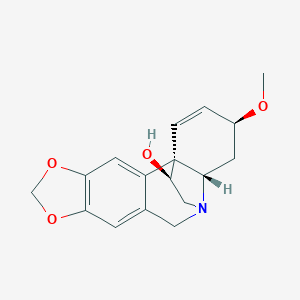

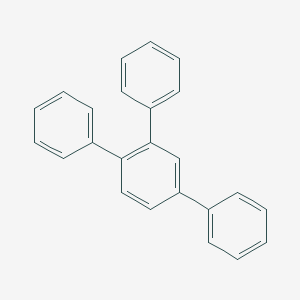
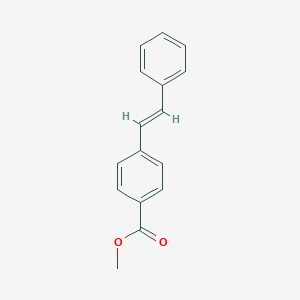

![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
